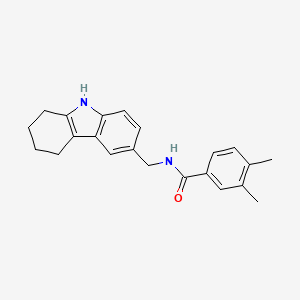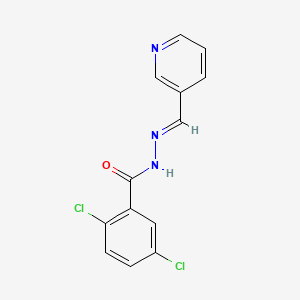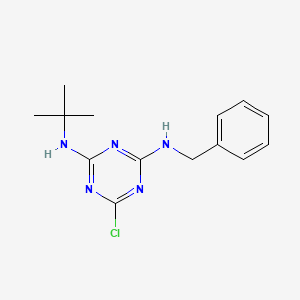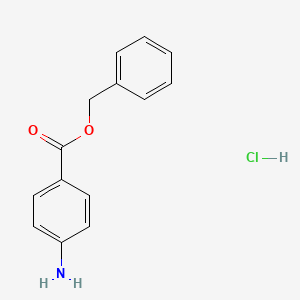![molecular formula C23H20N2O5S B2362895 6-(苯并[d][1,3]二氧杂环戊烯-5-甲酰胺基)-1-(苯磺酰基)-1,2,3,4-四氢喹啉 CAS No. 941882-38-8](/img/structure/B2362895.png)
6-(苯并[d][1,3]二氧杂环戊烯-5-甲酰胺基)-1-(苯磺酰基)-1,2,3,4-四氢喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is an intriguing organic compound that has piqued the interest of chemists, biologists, and medical researchers alike
科学研究应用
In Chemistry
In chemical research, N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide serves as a versatile intermediate in the synthesis of more complex molecules. Its reactive sites allow for further modifications, enabling the exploration of new compounds with potentially valuable properties.
In Biology and Medicine
Biologically, this compound has shown promise in various fields. Its structural features make it a candidate for drug discovery, particularly as potential inhibitors of enzymes or receptors involved in disease pathways. Studies have explored its efficacy in targeting specific biological molecules, paving the way for novel therapeutic agents.
In Industry
In industrial applications, N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide may be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route might begin with the formation of the tetrahydroquinoline core through a Povarov reaction, which involves the cycloaddition of an arylamine, an aldehyde, and an alkene. The phenylsulfonyl group can then be introduced using sulfonyl chloride in the presence of a base, often under mild conditions.
Industrial Production Methods
In an industrial setting, the production of N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide would be scaled up using continuous flow chemistry techniques to enhance yield and efficiency. The selection of solvents, catalysts, and reaction conditions would be optimized to ensure the highest possible purity and yield.
化学反应分析
Types of Reactions It Undergoes
N-(1-(Phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide is capable of undergoing a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Can be achieved using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: : Can be performed using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Nucleophilic or electrophilic substitution can be carried out using suitable reagents depending on the desired functional group transformation.
Major Products Formed from These Reactions
Oxidation: : Leads to the formation of sulfoxides or sulfones.
Reduction: : Produces amine derivatives.
Substitution: : Generates a variety of substituted quinoline or benzo-dioxole derivatives, depending on the reactants used.
作用机制
The mechanism by which N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide exerts its effects is closely related to its molecular structure. The compound's interaction with molecular targets such as enzymes, receptors, or other proteins can alter their activity, potentially leading to therapeutic effects. These interactions may involve hydrogen bonding, van der Waals forces, or covalent bond formation, depending on the target and the specific biological context.
相似化合物的比较
When compared to other compounds with similar structures, N-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide stands out due to its unique combination of a tetrahydroquinoline core and a benzo-dioxole moiety. This structural arrangement imparts distinctive chemical reactivity and biological activity, making it a valuable compound for research and application.
Similar Compounds
Tetrahydroquinoline Derivatives: : Often explored for their biological activity and used in the synthesis of pharmaceuticals.
Benzo-Dioxole Compounds: : Known for their roles in medicinal chemistry, particularly in the design of bioactive molecules.
Phenylsulfonyl Substituted Compounds: : Common in various chemical synthesis processes due to their stability and reactivity.
属性
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O5S/c26-23(17-8-11-21-22(14-17)30-15-29-21)24-18-9-10-20-16(13-18)5-4-12-25(20)31(27,28)19-6-2-1-3-7-19/h1-3,6-11,13-14H,4-5,12,15H2,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEBZKRYSKXMPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=C(C=C3)OCO4)N(C1)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]-3,3-dimethylbutanamide](/img/structure/B2362812.png)
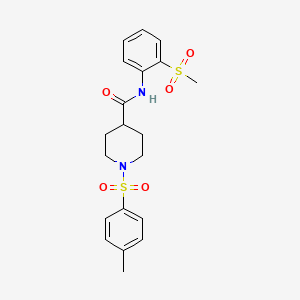
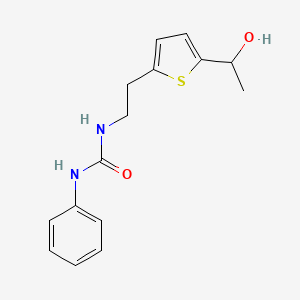

![1-(3-Phenylpropyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2362819.png)
![4-(1-(3-(3,4-dimethylphenoxy)-2-hydroxypropyl)-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2362821.png)
![2-{5-[2-(Phenylthio)acetyl]-2-thienyl}acetic acid](/img/structure/B2362822.png)
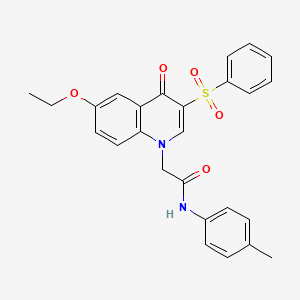
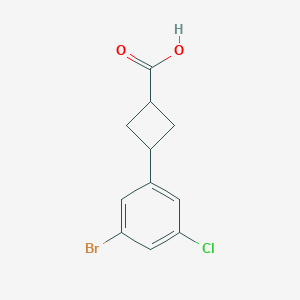
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
